
(1R,2S)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(1R,2S)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride” is a chemical compound with the molecular formula C9H11ClFN . It is used as an intermediate in the preparation of trans-2-arylcyclopropylamines, which are potent and selective dipeptidyl peptidase IV inhibitors .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI string: InChI=1S/C9H10FN.ClH/c10-7-3-1-6 (2-4-7)8-5-9 (8)11;/h1-4,8-9H,5,11H2;1H/t8-,9+;/m0./s1 . The compound has a molecular weight of 187.64 g/mol .
Applications De Recherche Scientifique
Scientific Research Applications of Cyclopropanamine Derivatives
Chemical Chaperones and Proteostasis
Chemical chaperones like 4-phenylbutyric acid have been studied for their ability to assist in the proper folding of proteins within the endoplasmic reticulum (ER), reducing ER stress and potentially alleviating various diseases caused by protein misfolding. This highlights a broader class of cyclopropanamine derivatives' potential role in managing conditions related to proteostasis imbalance (Kolb et al., 2015).
Antidepressant Mechanisms
Cyclopropanamine derivatives, such as milnacipran, have been investigated for their unique mechanism of action as antidepressants. Milnacipran inhibits the reuptake of noradrenaline and serotonin, showing efficacy in the treatment of major depressive disorders. This research underscores the therapeutic potential of cyclopropanamine derivatives in neuropsychiatric treatments (Spencer & Wilde, 1998).
Cancer Therapy
FTY720, a compound structurally related to cyclopropanamine derivatives, has been reviewed for its antitumor efficacy in various cancer models. Its action, independent of its immunosuppressive effects, opens pathways for cyclopropanamine derivatives to be considered in cancer therapy strategies (Zhang et al., 2013).
Immunosuppressive Effects
The use of cyclopropanamine derivatives in modulating immune responses has been documented, with compounds like FTY720 showing significant promise in treating multiple sclerosis due to their immunosuppressive properties. This application provides a basis for exploring other cyclopropanamine derivatives in immune-related disorders (Zhang et al., 2013).
Mécanisme D'action
“(1R,2S)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride” is used to prepare trans-2-arylcyclopropylamines, which are potent and selective dipeptidyl peptidase IV inhibitors . Dipeptidyl peptidase IV is an enzyme that is involved in glucose metabolism, and inhibitors of this enzyme are used in the treatment of type 2 diabetes.
Safety and Hazards
“(1R,2S)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride” is classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . The precautionary statements associated with the compound are P261 and P305+P351+P338 . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools .
Propriétés
IUPAC Name |
(1R,2S)-2-(4-fluorophenyl)cyclopropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN.ClH/c10-7-3-1-6(2-4-7)8-5-9(8)11;/h1-4,8-9H,5,11H2;1H/t8-,9+;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQPBZLHQLCAFOQ-OULXEKPRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C2=CC=C(C=C2)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1N)C2=CC=C(C=C2)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26568-26-3 |
Source


|
| Record name | rac-(1R,2S)-2-(4-fluorophenyl)cyclopropan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


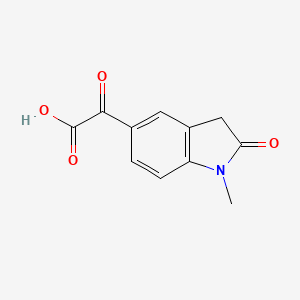

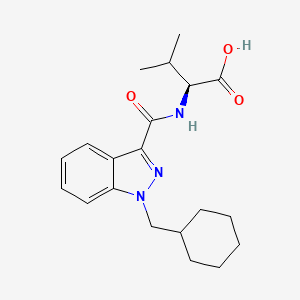
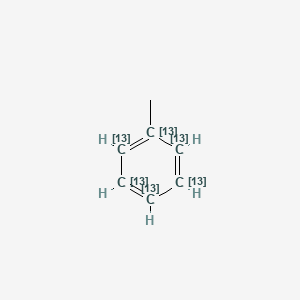
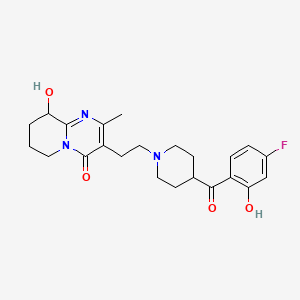

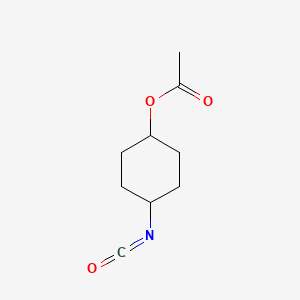
![2-[4-[(5S)-5-[[(5-Chlorothiophene-2-carbonyl)amino]methyl]-2-oxo-1,3-oxazolidin-3-yl]-N-(2-hydroxyethyl)anilino]-2-oxoacetic acid](/img/structure/B565893.png)



